molecular formula C10H22ClNO4 B14090011 2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride

2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride

Cat. No.: B14090011
M. Wt: 255.74 g/mol
InChI Key: FIFUELXKRDSSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols . Substitution reactions often result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Biological Activity

2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride, also known as a quaternary ammonium compound, is a synthetic organic compound with potential biological applications. Its structure includes a trimethylammonium group, which is often associated with antimicrobial properties. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and potential therapeutic uses.

  • Molecular Formula : C10H22ClNO
  • Molecular Weight : 255.74 g/mol
  • CAS Number : 2618724-70-0

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity against various pathogens. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies using human cell lines have shown that while the compound exhibits antimicrobial properties, it also demonstrates cytotoxic effects at higher concentrations.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)Reference
Human liver cells (HepG2)50 µg/mL
Human lung cells (A549)75 µg/mL

Study on Antibacterial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various QACs, including the compound . The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.

Study on Cytotoxic Effects

In another investigation, researchers assessed the cytotoxic effects of this compound on human cell lines. The findings revealed that while it possesses antimicrobial properties, its use must be carefully controlled due to its cytotoxicity at elevated concentrations. This study highlights the importance of balancing efficacy and safety in therapeutic applications.

Properties

Molecular Formula

C10H22ClNO4

Molecular Weight

255.74 g/mol

IUPAC Name

2-[2-(2-carboxyethoxy)ethoxy]ethyl-trimethylazanium;chloride

InChI

InChI=1S/C10H21NO4.ClH/c1-11(2,3)5-7-15-9-8-14-6-4-10(12)13;/h4-9H2,1-3H3;1H

InChI Key

FIFUELXKRDSSIH-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOCCOCCC(=O)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.